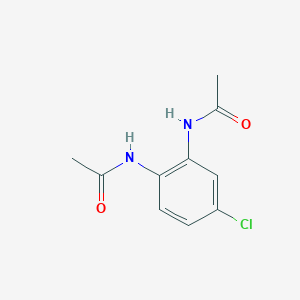
N-(2-acetamido-4-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-acetamido-4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C10H11ClN2O2 and its molecular weight is 226.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antinociceptive Activity
Research has indicated that derivatives of acetamido compounds, including N-(2-acetamido-4-chlorophenyl)acetamide, exhibit promising antinociceptive (pain-relieving) properties. A study synthesized several acetamidochalcone derivatives and evaluated their effectiveness using the mice writhing test. The results showed that these compounds were more effective than standard analgesics like acetylsalicylic acid and acetaminophen .
Table 1: Antinociceptive Activity of Acetamido Derivatives
| Compound | Effectiveness (compared to standard) | Reference |
|---|---|---|
| Compound 6 | 32-34 times more potent | |
| Acetylsalicylic Acid | Standard reference | |
| Acetaminophen | Standard reference |
Antimicrobial Properties
This compound has been identified as a potential antimicrobial agent. Compounds with acetamide linkages have shown effectiveness against various bacterial strains. For instance, a study highlighted the antibacterial activity of several acetamido derivatives against Escherichia coli, demonstrating significant inhibition zones compared to standard antibiotics .
Table 2: Antimicrobial Activity of Acetamido Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound 4f | Escherichia coli | 80.0% effective | |
| Chloramphenicol | Standard reference | - |
Synthesis and Derivative Studies
The synthesis of this compound can be achieved through various methods, often involving the reaction of appropriate chloroacetyl derivatives with amines under controlled conditions. These synthetic pathways not only yield the target compound but also facilitate the development of novel derivatives with enhanced biological activities .
Analgesic Potential
In a specific case study, researchers synthesized a series of acetamidochalcones and tested their analgesic properties extensively. The findings revealed that certain compounds exhibited significantly higher efficacy than traditional analgesics, suggesting a potential for developing new pain management therapies .
Anticancer Activity
Another study investigated the anticancer properties of this compound derivatives against various cancer cell lines, including SNB-19 and OVCAR-8. The results indicated substantial growth inhibition percentages, showcasing the compound's potential as an anticancer agent .
Table 3: Anticancer Activity of Acetamido Derivatives
Propriétés
Numéro CAS |
86569-36-0 |
|---|---|
Formule moléculaire |
C10H11ClN2O2 |
Poids moléculaire |
226.66 g/mol |
Nom IUPAC |
N-(2-acetamido-4-chlorophenyl)acetamide |
InChI |
InChI=1S/C10H11ClN2O2/c1-6(14)12-9-4-3-8(11)5-10(9)13-7(2)15/h3-5H,1-2H3,(H,12,14)(H,13,15) |
Clé InChI |
VDFQABAPEFACAU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C(C=C1)Cl)NC(=O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













